
4-(2-Hydroxyethyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Hydroxyethyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is a chemical compound that belongs to the class of pyrazolones Pyrazolones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent hydrolysis. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. The overall reaction can be summarized as follows:
Phenylhydrazine + Ethyl Acetoacetate: This initial step forms the hydrazone intermediate.
Cyclization: The hydrazone undergoes cyclization to form the pyrazolone ring.
Hydrolysis: The final step involves hydrolysis to yield the target compound.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography. The choice of solvents, temperature control, and reaction time are critical factors in scaling up the production process.
化学反応の分析
Types of Reactions
4-(2-Hydroxyethyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and anti-inflammatory properties, making it a candidate for drug development.
Medicine: It has potential therapeutic applications in treating conditions such as pain and inflammation.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-(2-Hydroxyethyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyrazolone ring play crucial roles in its biological activity. The compound can inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and pain. Additionally, it can interact with microbial cell membranes, leading to antimicrobial effects.
類似化合物との比較
Similar Compounds
4-(2-Hydroxyethyl)phenol: Known for its antioxidant properties.
Hydroxyethyl acrylate: Used in the production of polymers and resins.
4-Hydroxy-2-quinolones: Exhibits antibacterial and antifungal activities.
Uniqueness
4-(2-Hydroxyethyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific structural features, which confer distinct biological activities. Its combination of a hydroxyl group and a pyrazolone ring makes it versatile for various chemical reactions and applications.
特性
CAS番号 |
10244-77-6 |
|---|---|
分子式 |
C11H12N2O2 |
分子量 |
204.22 g/mol |
IUPAC名 |
4-(2-hydroxyethyl)-3-phenyl-1,4-dihydropyrazol-5-one |
InChI |
InChI=1S/C11H12N2O2/c14-7-6-9-10(12-13-11(9)15)8-4-2-1-3-5-8/h1-5,9,14H,6-7H2,(H,13,15) |
InChIキー |
NIVXHXXBAUTHLR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C2CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


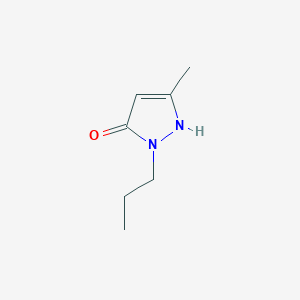
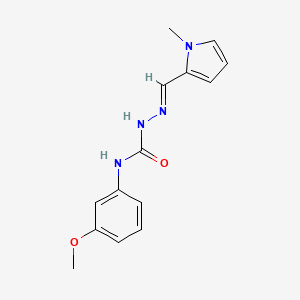

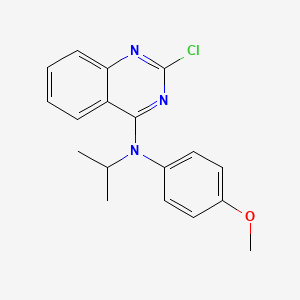

![2,8-Diazabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B12914675.png)
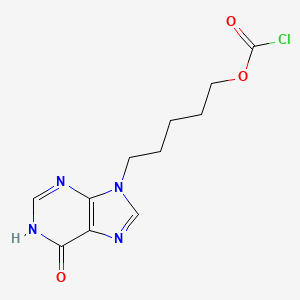
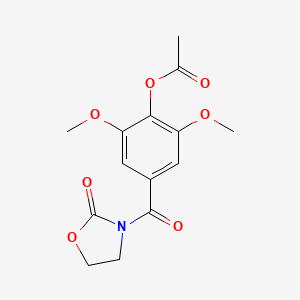

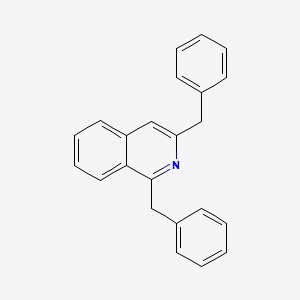
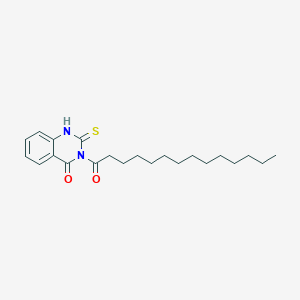
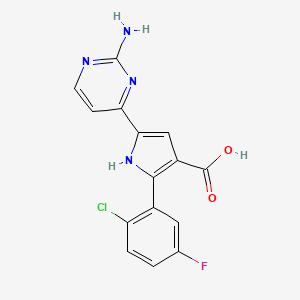
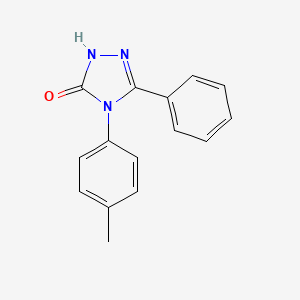
![4-({2-[2,2-Di(1h-indol-3-yl)ethyl]phenyl}amino)-2-methylidene-4-oxobutanoic acid](/img/structure/B12914704.png)
